molecular formula C10H11NO B051701 1-(2-isocyanoethyl)-4-methoxybenzene CAS No. 112057-91-7

1-(2-isocyanoethyl)-4-methoxybenzene

Cat. No.: B051701
CAS No.: 112057-91-7
M. Wt: 161.2 g/mol
InChI Key: PDTUZGARTMXQDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)ethylisocyanide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scales and higher yields.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)ethylisocyanide undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include isocyanates, amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylisocyanide involves its reactivity as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, forming stable complexes and facilitating chemical transformations. The compound’s unique reactivity is attributed to the presence of a nucleophilic terminal carbon and an electrophilic terminal carbon, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)ethylisocyanide can be compared with other isocyanides such as phenylethyl isocyanide and 2-isocyanopyrimidine. While all these compounds share the isocyanide functional group, 2-(4-Methoxyphenyl)ethylisocyanide is unique due to the presence of a methoxy group on the phenyl ring, which can influence its reactivity and interactions . Similar compounds include:

These compounds exhibit different reactivities and applications based on their structural differences and functional groups.

Properties

IUPAC Name

1-(2-isocyanoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTUZGARTMXQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332316
Record name 2-(4-Methoxyphenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112057-91-7
Record name 2-(4-Methoxyphenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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